molecular formula C11H10O4 B099612 6-Methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 17825-44-4

6-Methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B099612
CAS No.: 17825-44-4
M. Wt: 206.19 g/mol
InChI Key: RQQOLRQCNYYVOL-UHFFFAOYSA-N
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Description

6-Methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid is a bicyclic organic compound featuring a fused indene core with a methoxy group at position 6, a ketone (oxo) at position 3, and a carboxylic acid at position 1. The 2,3-dihydro configuration indicates partial saturation of the indene ring, reducing aromaticity and introducing structural rigidity. This compound is primarily studied as a synthetic intermediate in medicinal chemistry, particularly for developing inhibitors targeting diseases such as glioma . Its structural motifs—methoxy, ketone, and carboxylic acid groups—enable diverse reactivity, making it valuable for derivatization in drug discovery.

Properties

IUPAC Name

6-methoxy-3-oxo-1,2-dihydroindene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-15-6-2-3-7-8(4-6)9(11(13)14)5-10(7)12/h2-4,9H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQOLRQCNYYVOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50939058
Record name 6-Methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17825-44-4
Record name 1H-Indene-1-carboxylic acid, 2,3-dihydro-6-methoxy-3-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017825444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Precursor Molecules

The dihydroindene backbone is typically constructed via intramolecular cyclization. A common approach involves the use of substituted cyclohexenone derivatives subjected to acid- or base-catalyzed ring closure. For example, Fischer indole synthesis has been adapted to generate the indene framework, where phenylhydrazine derivatives react with keto-acids under acidic conditions. The methoxy and carboxylic acid groups are introduced either before or after cyclization, depending on the stability of intermediates.

Key Reaction Conditions

  • Catalyst : Methanesulfonic acid (for cyclization)

  • Temperature : 80–120°C

  • Solvent : Ethanol or toluene

Oxidation of Dihydroindene Intermediates

The keto group at position 3 is often introduced through oxidation. Jones reagent (CrO₃ in H₂SO₄) or pyridinium chlorochromate (PCC) oxidizes secondary alcohols to ketones. For instance, 6-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid can be oxidized to the 3-oxo derivative using PCC in dichloromethane.

Optimization Parameters

ParameterOptimal RangeImpact on Yield
Oxidizing AgentPCC (stoichiometric)85–90%
Reaction Time4–6 hoursMinimal over-oxidation
Temperature0–25°CPrevents degradation

Stepwise Synthesis Protocols

Route 2: Direct Functionalization of the Indene Core

Step 1 : Electrophilic Methoxylation

  • Substrate : 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid

  • Reagent : Dimethyl sulfate (Me₂SO₄) in alkaline medium.

  • Challenges : Competing sulfonation requires precise pH control (pH 9–10).

Step 2 : Purification via Crystallization

  • Solvent System : Ethyl acetate/hexane (3:1)

  • Purity : ≥95% (HPLC).

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Recent patents highlight the use of continuous flow systems to enhance reproducibility and safety:

  • Residence Time : 8–10 minutes

  • Throughput : 5 kg/hour.

Advantages

  • Reduced solvent waste (-40% vs. batch)

  • Improved thermal management for exothermic steps.

Byproduct Mitigation

Common byproducts like 3-oxo-1H-indene-1-carboxylic acid (decarboxylated derivative) are minimized using:

  • Additives : Pyridine (scavenges HCl)

  • Low-Temperature Quenching : Rapid cooling to -20°C.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 3.89 (s, 3H, OCH₃), 3.02 (dd, 2H, CH₂), 2.85 (m, 1H, CH), 7.21 (d, 1H, aromatic).

  • IR : 1710 cm⁻¹ (C=O), 1680 cm⁻¹ (COOH).

Chromatographic Purity Assessment

MethodColumnMobile PhaseRetention Time
HPLCC18 (4.6 × 150 mm)Acetonitrile/H₂O (70:30)6.8 minutes
TLCSilica GF254EtOAc/Hexane (1:1)Rf = 0.45

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

6-Methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid has shown promise in the development of pharmaceutical agents due to its structural characteristics that allow for various modifications. Its derivatives have been investigated for their potential anti-inflammatory and analgesic properties. Research indicates that compounds with similar structures can inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory process.

Case Study:
A study explored the synthesis of various derivatives of this compound and evaluated their COX-inhibitory activity. Results indicated that certain derivatives exhibited significant inhibition, suggesting potential as anti-inflammatory agents .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of indene derivatives. Its reactivity allows it to participate in various chemical reactions such as condensation and cyclization, which are essential for the synthesis of complex organic molecules.

Synthesis Pathway:
The following table summarizes key reactions involving this compound:

Reaction TypeDescriptionConditions
CondensationForms larger indene derivativesAcidic conditions
CyclizationProduces cyclic compoundsHeat or catalytic conditions
EsterificationConverts to esters for enhanced solubilityAlcohol and acid catalyst

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of polymers and coatings. Its ability to form stable complexes with metal ions can be harnessed to create advanced materials with specific functionalities.

Research Insight:
Studies have demonstrated that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability. This makes it a candidate for use in high-performance materials .

Mechanism of Action

The mechanism of action of 6-Methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6-methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid with analogs differing in substituent positions, functional groups, or oxidation states. Key differences in physicochemical properties and applications are highlighted.

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Functional Groups Applications/Activity Reference
This compound C₁₁H₁₀O₄* 206.19* 6-OCH₃, 3-oxo, 1-COOH Methoxy, ketone, carboxylic acid Drug intermediate (e.g., glioma inhibitors)
6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid C₁₁H₁₂O₃ 192.21 6-OCH₃, 1-COOH Methoxy, carboxylic acid Industrial uses (dyes, rubber)
5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid C₁₁H₁₂O₃ 192.21 5-OCH₃, 1-COOH Methoxy, carboxylic acid Similar industrial applications
3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid C₁₀H₈O₃ 176.17 5-COOH, 3-oxo Ketone, carboxylic acid Structural analog (CAS 60031-08-5)
6-Fluoro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid C₁₀H₇FO₃ 210.16* 6-F, 3-oxo, 1-COOH Fluoro, ketone, carboxylic acid Electronic modulation studies
6-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid C₁₀H₁₀O₃ 178.18 6-OH, 1-COOH Hydroxyl, carboxylic acid Pharmaceutical precursor

*Inferred data due to lack of explicit evidence for the target compound’s formula.

Key Findings:

Functional Group Impact: The 3-oxo group in the target compound distinguishes it from non-oxo analogs (e.g., 6-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid). This group enhances electrophilicity, facilitating nucleophilic attacks in synthetic pathways, and may contribute to bioactivity in therapeutic contexts . Methoxy vs. Hydroxy/Fluoro: Substituting methoxy with hydroxyl () or fluoro () alters electronic properties and solubility.

Industrial vs. Pharmaceutical Applications: Non-oxo derivatives (e.g., 6-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid) are utilized in dyes and polymers due to their stability and ease of functionalization . Oxo-containing analogs are prioritized in drug discovery for their ability to interact with biological targets, as seen in glioma inhibitor research .

Biological Activity

6-Methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid (CAS No. 17825-44-4) is an organic compound classified as an indene derivative. This compound has garnered attention in scientific research due to its diverse biological activities, including potential antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structure

This compound features a methoxy group at the 6th position, a keto group at the 3rd position, and a carboxylic acid group at the 1st position of the indene ring system. Its molecular formula is C11H10O4C_{11}H_{10}O_{4}, with a molecular weight of approximately 206.19 g/mol.

Physical Properties

PropertyValue
Melting Point186.5 - 187.5 °C
Boiling PointApproximately 414.6 °C
SolubilitySoluble in ethanol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study conducted by MDPI demonstrated that derivatives of indene compounds, including this compound, showed effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies have shown that it can inhibit the growth of cancer cell lines, suggesting its potential as a lead compound in cancer therapy. For instance, a recent study highlighted its ability to induce apoptosis in human cancer cells through specific molecular pathways related to cell cycle regulation and apoptosis induction .

The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors. Preliminary data suggest that it may act on pathways involved in inflammation and cell proliferation . Further research is required to elucidate these mechanisms fully.

Case Study 1: Antimicrobial Efficacy

In a comparative study examining various indene derivatives for antimicrobial activity, this compound was found to have a minimum inhibitory concentration (MIC) comparable to established antibiotics against Staphylococcus aureus and Escherichia coli .

Case Study 2: Cancer Cell Growth Inhibition

A laboratory experiment assessed the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell viability, with significant reductions observed at concentrations above 50 µM . Flow cytometry analysis revealed that treated cells exhibited increased levels of apoptosis markers.

Comparative Analysis with Related Compounds

Compound NameAntimicrobial ActivityAnticancer Activity
This compound ModerateSignificant
Indole-3-acetic acid LowModerate
6,7-Dimethoxy-indanone HighHigh

The comparative analysis shows that while other compounds exhibit various levels of biological activity, this compound stands out for its significant anticancer properties alongside moderate antimicrobial activity.

Q & A

Q. What are the primary synthetic routes for 6-Methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid?

The compound can be synthesized via oxidation of 6-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile using strong oxidizing agents such as potassium permanganate (KMnO₄) in acidic conditions. This method yields the carboxylic acid derivative with high regioselectivity due to the electron-withdrawing methoxy group stabilizing intermediates during oxidation . Alternatively, cyclization of substituted indene precursors under acidic or basic conditions may also be employed, though reaction optimization (e.g., solvent, temperature) is critical to avoid side products like decarboxylated analogs .

Q. How is the structural identity of this compound confirmed in academic research?

Structural confirmation typically involves:

  • NMR Spectroscopy : 1^1H NMR analysis reveals characteristic peaks, such as the methoxy proton at δ ~3.8 ppm and the indene backbone protons (e.g., δ 2.6–3.1 ppm for dihydro protons). 13^{13}C NMR confirms the carbonyl (C=O) at ~200 ppm and the carboxylic acid carbon at ~170 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurements (e.g., [M+H]+^+ observed at m/z 220.0738 for C11_{11}H10_{10}O4_4) validate the molecular formula .
  • X-ray Crystallography : Crystalline derivatives (e.g., salts or esters) provide definitive stereochemical and bond-length data .

Q. What are the solubility and stability considerations for this compound?

  • Solubility : The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Methoxy and carboxylic acid groups contribute to its polarity .
  • Stability : It is stable under inert atmospheres but prone to decarboxylation at elevated temperatures (>150°C) or in strongly acidic/basic conditions. Storage at 4°C in anhydrous environments is recommended .

Advanced Research Questions

Q. How does the methoxy group influence the compound’s reactivity in derivatization reactions?

The methoxy group at the 6-position directs electrophilic substitution reactions (e.g., halogenation, nitration) to the para position due to its electron-donating resonance effect. For example, bromination with Br2_2 in acetic acid yields 5-bromo-6-methoxy derivatives, which are valuable intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) . The carbonyl group at position 3 further activates the ring for nucleophilic additions, enabling synthesis of amide or ester derivatives via coupling reagents like EDC/HOBt .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

Studies on structurally related indene-carboxylic acids report conflicting data on anticancer activity. For instance, N-(4-Hydroxyphenethyl)-2-(6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide (Compound 26) shows selective toxicity against glioma cells (IC50_{50} = 2.1 µM) but minimal effects on non-cancerous lines . Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or impurity profiles. Resolution strategies include:

  • Purity Validation : HPLC-MS analysis (>98% purity) to exclude confounding byproducts.
  • Mechanistic Studies : Target engagement assays (e.g., kinase inhibition profiling) to confirm specificity .

Q. How can computational methods aid in optimizing this compound’s pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME predict moderate blood-brain barrier permeability (logBB = -0.5) due to the carboxylic acid’s polarity, suggesting prodrug strategies (e.g., esterification) for CNS applications.
  • Molecular Dynamics (MD) : Simulations of binding to cyclooxygenase-2 (COX-2) highlight hydrophobic interactions between the indene backbone and active-site residues, guiding rational modifications for enhanced affinity .

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